6-ethoxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one
Overview
Description
6-Ethoxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a synthetic compound with a molecular formula of C16H20N2O3. This compound is part of the chromen-2-one family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 6-ethoxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves several steps. One common method includes the reaction of 6-ethoxy-4-chloro-2H-chromen-2-one with 1-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Ethoxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 6-ethoxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may act on alpha1-adrenergic receptors, influencing various physiological pathways . The compound’s effects are mediated through binding to these receptors, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Similar compounds include:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also target alpha1-adrenergic receptors and have similar biological activities.
6-Methoxy-2-(4-methoxyphenethyl)-4H-chromen-4-one: This compound shares a similar chromen-2-one structure and exhibits comparable biological properties.
The uniqueness of 6-ethoxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2H-chromen-2-one lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
6-ethoxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-3-28-18-8-9-21-19(15-18)17(14-23(26)29-21)16-24-10-12-25(13-11-24)20-6-4-5-7-22(20)27-2/h4-9,14-15H,3,10-13,16H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARZFPJXCIWKFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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